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Compound of Interest

Compound Name:
4-Fluorotetrahydro-2H-pyran-4-

carboxylic acid

Cat. No.: B1519323 Get Quote

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound that

incorporates several key structural features of interest in medicinal chemistry and materials

science. The tetrahydropyran (oxane) ring is a prevalent scaffold in many natural products and

pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen

bonding. The quaternary carbon at the 4-position, substituted with both a fluorine atom and a

carboxylic acid, introduces a point of significant steric and electronic influence. The fluorine

atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity, while

the carboxylic acid group provides a handle for further synthetic modification and introduces

acidic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its

unambiguous identification, purity assessment, and for tracking its transformations in chemical

reactions. This guide provides a comprehensive overview of the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluorotetrahydro-
2H-pyran-4-carboxylic acid, grounded in established spectroscopic principles. It further

outlines detailed, field-proven protocols for data acquisition, ensuring that researchers can

confidently generate and interpret high-quality analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid in solution. Through a combination of ¹H,
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¹³C, and ¹⁹F NMR experiments, one can confirm the carbon skeleton, the connectivity of

protons, and the specific environment of the fluorine atom.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is essential. The following

procedure ensures reproducibility and accuracy.

1.1.1 Sample Preparation

Mass Measurement: Accurately weigh approximately 5-10 mg of the solid 4-
Fluorotetrahydro-2H-pyran-4-carboxylic acid sample.

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is

recommended due to its excellent ability to dissolve carboxylic acids and to slow the

exchange of the acidic proton, allowing for its observation. Chloroform-d (CDCl₃) can also be

used, but the carboxylic acid proton may be broader or exchange more readily.[1]

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately

0.6-0.7 mL of the chosen deuterated solvent.

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is

completely dissolved. A brief sonication may be required if the sample is slow to dissolve.

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool into a fresh NMR tube to prevent shimming issues.

1.1.2 Instrument Setup and Data Acquisition

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it

into the magnet.

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or

manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical

solvent peaks.

¹H NMR Acquisition:
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Tune and match the proton probe.

Acquire a standard 1D proton spectrum. A spectral width of approximately 16 ppm is

appropriate.

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the carbon probe.

Acquire a proton-decoupled ¹³C spectrum. A spectral width of approximately 220 ppm is

standard.

A larger number of scans will be required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

¹⁹F NMR Acquisition:

Tune and match the fluorine probe.

Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range for organofluorine

compounds is large, so a wide spectral window is necessary.[2]

If desired, a proton-coupled ¹⁹F spectrum can be acquired to observe ¹H-¹⁹F coupling.

Sample Preparation Data Acquisition

Weigh Sample (5-10 mg) Dissolve in
DMSO-d6 (0.6 mL) Homogenize Insert into

Spectrometer Lock & Shim Acquire 1H Spectrum Acquire 13C Spectrum Acquire 19F Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.

Anticipated Spectral Features and Interpretation
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The structure of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid dictates a unique set of

NMR signals.

1.2.1 ¹H NMR Spectroscopy

Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region,

typically between 10-13 ppm.[1][3][4] Its broadness is due to hydrogen bonding and chemical

exchange. This peak will disappear upon shaking the sample with a drop of D₂O.

Pyran Protons (Axial vs. Equatorial): The tetrahydropyran ring exists in a chair conformation.

The eight protons on the ring are diastereotopic and will appear as distinct signals.

H-2/H-6 Protons: These four protons are adjacent to the ring oxygen and are thus

deshielded. They are expected to appear as complex multiplets between approximately

3.5-4.0 ppm.

H-3/H-5 Protons: These four protons are further from the oxygen and adjacent to the

quaternary center. They are expected to appear as complex multiplets between

approximately 1.8-2.2 ppm. The protons on the same carbon will show geminal coupling,

and they will also show vicinal coupling to the H-2/H-6 protons. Crucially, they will also

exhibit coupling to the fluorine atom (²JH-F and ³JH-F), further complicating the multiplets.

1.2.2 ¹³C NMR Spectroscopy

Carbonyl Carbon (-COOH): This signal will appear significantly downfield, typically in the

range of 170-180 ppm.[4][5] It will likely appear as a singlet or a very narrow multiplet due to

weak long-range coupling.

Quaternary Carbon (C-4): This carbon is attached to both an oxygen (in the form of the

carboxyl group), an electronegative fluorine atom, and is part of the ring. This environment

will cause a significant downfield shift. A key feature will be a large one-bond carbon-fluorine

coupling (¹JC-F), splitting the signal into a doublet. The chemical shift is anticipated to be in

the 90-100 ppm range.

C-2/C-6 Carbons: These carbons are adjacent to the ring oxygen and will be deshielded,

appearing around 65-70 ppm. They will exhibit a three-bond coupling to the fluorine atom

(³JC-F).
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C-3/C-5 Carbons: These carbons are adjacent to the quaternary center and will appear

further upfield, likely in the 30-40 ppm range. They will show a two-bond coupling to the

fluorine atom (²JC-F).

1.2.3 ¹⁹F NMR Spectroscopy

Fluorine Atom (C-4): The ¹⁹F nucleus is highly sensitive.[2] The chemical shift is highly

dependent on the electronic environment. For a tertiary alkyl fluoride, a chemical shift in the

range of -140 to -180 ppm (relative to CFCl₃) can be anticipated.[6][7] Due to coupling with

the four adjacent protons on C-3 and C-5, the signal is expected to appear as a complex

multiplet, likely a quintet or a multiplet of multiplets.

Anticipated NMR Data Summary

¹H NMR (DMSO-d₆) δ (ppm)

10-13

3.5-4.0

1.8-2.2

¹³C NMR (DMSO-d₆) δ (ppm)

170-180

90-100

65-70

30-40

¹⁹F NMR (DMSO-d₆) δ (ppm)

-140 to -180

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable and rapid technique for confirming the presence of key

functional groups. For this molecule, it will provide definitive evidence for the carboxylic acid

moiety and the carbon-fluorine bond.
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Experimental Protocol: IR Data Acquisition
The solid nature of the compound allows for several preparation methods. The KBr pellet

method is a classic and reliable choice for obtaining a high-resolution spectrum.

2.1.1 Sample Preparation (KBr Pellet Method)

Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample to a

very fine powder.

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to

the mortar.[8]

Homogenization: Gently but thoroughly mix the sample and KBr by grinding for about one

minute until the mixture is homogeneous.

Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a

hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a

transparent or translucent pellet.

Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr

pellet.

2.1.2 Instrument Setup and Data Acquisition

Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run

a background scan to account for atmospheric CO₂ and water vapor.

Sample Insertion: Place the KBr pellet into the sample holder in the spectrometer's beam

path.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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KBr Pellet Preparation

Data Acquisition

Grind Sample (1-2 mg) Add KBr (100-200 mg) Mix Thoroughly Press into Pellet

Insert PelletAcquire Background Acquire Spectrum

Click to download full resolution via product page

Caption: Workflow for IR sample preparation by the KBr pellet method.

Anticipated Spectral Features and Interpretation
The IR spectrum will be dominated by absorptions characteristic of the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is expected from approximately 3300

cm⁻¹ down to 2500 cm⁻¹.[3][9][10] This breadth is a hallmark of the hydrogen-bonded dimers

formed by carboxylic acids.[9]

C-H Stretch: Sharp, medium-intensity peaks will be superimposed on the broad O-H band,

typically in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H

bonds in the tetrahydropyran ring.

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the

carboxylic acid is expected in the range of 1725-1700 cm⁻¹.[10] Dimerization typically shifts

this peak to a slightly lower wavenumber compared to a free carbonyl.

C-O Stretch & O-H Bend: The spectrum will also contain C-O stretching and O-H bending

vibrations in the fingerprint region. A strong C-O stretch is expected between 1320-1210

cm⁻¹, and an O-H bend may appear around 1440-1395 cm⁻¹.[9]

C-F Stretch: A strong, sharp absorption corresponding to the carbon-fluorine bond stretch is

expected in the region of 1100-1000 cm⁻¹. The exact position can be influenced by coupling
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with other vibrations.

Anticipated IR Data

Summary

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment

3300-2500 Strong, Very Broad
O-H stretch (carboxylic acid

dimer)

2990-2850 Medium, Sharp C-H stretch (aliphatic)

1725-1700 Strong, Sharp C=O stretch (carboxylic acid)

1440-1395 Medium O-H bend

1320-1210 Strong C-O stretch

1100-1000 Strong, Sharp C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable

structural information through the analysis of its fragmentation patterns. Electrospray ionization

(ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: MS Data Acquisition
Negative ion mode ESI is the method of choice for carboxylic acids, as they readily lose a

proton to form a stable [M-H]⁻ anion.

3.1.1 Sample Preparation

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a

suitable solvent like methanol or acetonitrile.

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a

mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). A small amount of a weak

base like ammonium hydroxide can be added to promote deprotonation, if necessary.
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3.1.2 Instrument Setup and Data Acquisition

Ionization Mode: Set the mass spectrometer to operate in negative electrospray ionization

(ESI-) mode.

Sample Introduction: Infuse the prepared sample solution directly into the ESI source at a

low flow rate (e.g., 5-10 µL/min) using a syringe pump.

Instrument Tuning: Optimize source parameters such as capillary voltage, source

temperature, and cone voltage to maximize the signal of the deprotonated molecule [M-H]⁻.

[11]

Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-

500) to identify the molecular ion.

Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 163.05) as the precursor ion. Perform

collision-induced dissociation (CID) by applying collision energy and acquire a product ion

spectrum to observe the fragmentation pattern.

Sample Preparation Data Acquisition (ESI-)

Prepare Stock Solution
(1 mg/mL)

Dilute to 1-10 µg/mL
in MeCN:H2O Infuse Sample Optimize Source Acquire Full Scan (MS1) Acquire Product Scan (MS2)

Click to download full resolution via product page

Caption: Workflow for ESI-MS sample preparation and analysis.

Anticipated Spectral Features and Interpretation
The molecular formula of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is C₆H₉FO₃, with a

monoisotopic mass of 164.0536 g/mol .

Molecular Ion: In negative ion mode ESI, the most prominent peak in the full scan spectrum

will be the deprotonated molecule, [M-H]⁻, at m/z 163.05.
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Fragmentation Pattern (MS/MS of m/z 163.05):

Loss of CO₂: The most characteristic fragmentation of a deprotonated carboxylic acid is

the loss of carbon dioxide (44.00 Da). This will result in a major fragment ion at m/z

119.05, corresponding to the C₅H₉FO⁻ carbanion.[9][12]

Loss of HF: The fluorinated carbanion at m/z 119.05 may subsequently lose hydrogen

fluoride (20.01 Da), leading to a fragment at m/z 99.04.

Ring Opening/Further Fragmentation: Other minor fragments resulting from the opening of

the tetrahydropyran ring are also possible but are expected to be of lower intensity.

Anticipated MS Data

Summary (ESI-)

m/z (calculated) Ion Formula Interpretation

163.05 [C₆H₈FO₃]⁻
[M-H]⁻ (Deprotonated

Molecule)

119.05 [C₅H₈FO]⁻ [M-H-CO₂]⁻

99.04 [C₅H₇O]⁻ [M-H-CO₂-HF]⁻

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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